2-[(2E)-2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
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Overview
Description
2-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a hydrazino group, and a tetrafluoroethoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
2-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE
- Dichloroaniline
- Ringer’s lactate solution
Uniqueness
What sets 2-{2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H15F4N3O4 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N'-[(E)-(2-methoxyphenyl)methylideneamino]-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]oxamide |
InChI |
InChI=1S/C18H15F4N3O4/c1-28-13-8-4-2-6-11(13)10-23-25-16(27)15(26)24-12-7-3-5-9-14(12)29-18(21,22)17(19)20/h2-10,17H,1H3,(H,24,26)(H,25,27)/b23-10+ |
InChI Key |
PUXOGVFLIBTCBG-AUEPDCJTSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC(C(F)F)(F)F |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=CC=C2OC(C(F)F)(F)F |
Origin of Product |
United States |
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